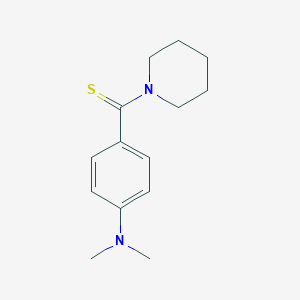
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione is a useful research compound. Its molecular formula is C14H20N2S and its molecular weight is 248.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(4-Dimethylamino-phenyl)-piperidin-1-yl-methanethione, also known by its CAS number 58634-27-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a dimethylamino group and a methanethione moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Modulation of Neurotransmitter Systems : It is hypothesized to influence serotonin and dopamine receptors, which are critical for mood regulation and neurological function .
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For example, it has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
Preliminary findings suggest that the compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, although further research is required to elucidate the underlying mechanisms .
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound is being investigated for its potential effects on mood disorders. It may exhibit antidepressant-like effects through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study conducted by Kumar et al. demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as a therapeutic agent in infectious diseases. -
Anticancer Research :
In vitro assays performed on human breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability at concentrations of 25 µM after 48 hours. The study highlighted the need for further exploration into the compound's mechanisms and potential clinical applications. -
Neuropharmacological Investigation :
A behavioral study involving rodent models assessed the antidepressant-like effects of this compound. Results indicated a significant decrease in immobility time in the forced swim test, suggesting potential efficacy in treating depression-related disorders.
Propiedades
Número CAS |
58634-27-8 |
|---|---|
Fórmula molecular |
C14H20N2S |
Peso molecular |
248.39 g/mol |
Nombre IUPAC |
[4-(dimethylamino)phenyl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C14H20N2S/c1-15(2)13-8-6-12(7-9-13)14(17)16-10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3 |
Clave InChI |
NXLJWTIDBNNMJC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=S)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















